Benzenethiol, 2-[(phenylmethyl)amino]-
Description
Benzenethiol, 2-[(phenylmethyl)amino]- (IUPAC name: 2-[(Benzylamino)methyl]benzenethiol) is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted with a benzylamino group at the 2-position. Its systematic naming follows CAS conventions, where substituents are prioritized based on functional group hierarchy and positional numbering .
Properties
CAS No. |
52797-55-4 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-(benzylamino)benzenethiol |
InChI |
InChI=1S/C13H13NS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
InChI Key |
FCGFVJCYIBUCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenethiol, 2-[(phenylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like bromine (Br₂) and nitric acid (HNO₃) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzenethiol, 2-[(phenylmethyl)amino]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various aromatic compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes. It may also be used in the development of biochemical assays .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of Benzenethiol, 2-[(phenylmethyl)amino]-. It may have applications in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzenethiol, 2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The phenylmethylamino group may also interact with various receptors and signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenethiol Derivatives
a) 2-(Bis(aryl)amino)benzenethiols
- Example: 2-(Bis(3-methoxyphenyl)amino)benzenethiol (Entry 14, 68% yield) and 2-(Bis(4-methoxyphenyl)amino)benzenethiol (Entry 16, 61% yield) .
- Comparison :
- Substituent Effects : Methoxy groups at meta- or para-positions on the aryl rings modulate electronic properties, influencing reactivity and yield in CuFe2O4-catalyzed ring-opening reactions.
- Synthetic Efficiency : Para-substitution (Entry 16) shows reduced yield compared to ortho-substitution (Entry 15, 77% yield), likely due to steric hindrance or electronic effects .
b) 2-((Heterocyclic)amino)benzenethiols
- Example: 2-(((1,3,4-Oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol .
- Comparison :
Simple Benzenethiol Analogues
a) Benzenemethanethiol (α-Toluenethiol)
- Structure : C6H5-CH2-SH.
- Historically renamed under CAS conventions to eliminate trivial names like "α-Toluenethiol" .
b) 2-Ethylbenzenethiol
- Structure : C6H5-SH with an ethyl (-CH2CH3) substituent at the 2-position.
- Comparison: Physical Properties: Higher hydrophobicity compared to the amino-substituted derivative due to the absence of polar amine groups .
Key Data Tables
Table 2: Functional Group Impact on Properties
| Compound Type | Key Functional Groups | Key Properties/Applications |
|---|---|---|
| Amino-substituted thiols | -SH, -NH-CH2-C6H5 | Catalysis, drug design |
| Methoxy-substituted thiols | -OCH3 | Enhanced electronic modulation |
| Heterocyclic-amino thiols | Oxadiazole, -CF3 | Anticancer activity |
| Simple alkyl thiols | -CH2CH3 | Industrial solvents, fragrances |
Research Findings and Trends
- Synthetic Versatility: Amino and aryl substitutions on benzenethiols enable tailored reactivity, as seen in CuFe2O4-catalyzed reactions (yields: 61–77%) .
- Biological Relevance : Derivatives with heterocycles (e.g., oxadiazole) exhibit promising anticancer activity, highlighting the importance of auxiliary functional groups .
- Nomenclature Consistency: CAS naming conventions prioritize systematic descriptors over trivial names (e.g., "Benzenemethanethiol" replacing "α-Toluenethiol") .
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